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Introduction

The emergence of antifungal resistance is a significant global health threat, compromising the

efficacy of existing treatments for invasive fungal infections.[1] Combination therapy, utilizing

two or more drugs with different mechanisms of action, is a promising strategy to enhance

therapeutic effectiveness, overcome resistance, and potentially reduce dose-related toxicity.[2]

[3] These Application Notes provide a comprehensive overview and detailed protocols for

evaluating the synergistic potential of a novel investigational compound, Antifungal Agent 90,

when combined with established antifungal drugs.

The primary classes of antifungal agents currently in clinical use target the fungal cell wall, cell

membrane, or nucleic acid synthesis.[2][4]

Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase,

which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell

membrane.[4]

Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane,

forming pores that lead to leakage of intracellular contents and cell death.[5]
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Echinocandins (e.g., Caspofungin, Anidulafungin): Inhibit the synthesis of β-1,3-glucan, an

essential polysaccharide component of the fungal cell wall.[5]

Pyrimidine Analogues (e.g., Flucytosine): Interfere with macromolecular synthesis within the

fungal cell.[4]

By testing Antifungal Agent 90 in combination with representatives from these classes,

researchers can identify synergistic interactions that could lead to more potent and durable

antifungal therapies. The following protocols describe standard in vitro methods for quantifying

these interactions.

Mechanisms of Action and Potential Synergy
Understanding the cellular targets of different antifungal classes is key to predicting and

interpreting synergistic interactions. A combination may be synergistic if the drugs affect

different targets in a complementary manner. For example, one agent might weaken the cell

wall, allowing for enhanced penetration of a second agent that targets the cell membrane.[4]

Key fungal signaling pathways, such as the cell wall integrity (CWI) MAPK pathway and the

calcineurin pathway, are often involved in the fungal stress response to antifungal agents and

can be implicated in drug resistance.[5][6]
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Figure 1. Cellular Targets of Major Antifungal Classes
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Caption: Cellular targets of major antifungal drug classes.

Experimental Protocols
Three standard methods are detailed below for assessing antifungal synergy: the broth

microdilution checkerboard assay, the time-kill assay, and the E-test synergy method.

Protocol 1: Broth Microdilution Checkerboard Assay
The checkerboard method is a widely used in vitro technique to assess the interaction between

two antimicrobial agents.[7] It allows for the determination of the Fractional Inhibitory

Concentration Index (FICI), which quantifies the nature of the interaction.

Workflow for Checkerboard Assay
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Figure 2. Workflow for the Checkerboard Synergy Assay
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Caption: General workflow for the checkerboard synergy assay.
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Methodology

Preparation of Antifungal Agents: Prepare stock solutions of Antifungal Agent 90 and the

partner drug (e.g., fluconazole) in a suitable solvent (like DMSO). Create serial twofold

dilutions in RPMI 1640 medium at 4x the final desired concentrations.

Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell

suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

Further dilute this suspension in RPMI 1640 medium to achieve the final recommended

inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[8]

Plate Setup:

Use a 96-well microtiter plate.

Dispense 50 µL of RPMI 1640 medium into each well.

Along the x-axis, dispense 50 µL of each serial dilution of Antifungal Agent 90.

Along the y-axis, dispense 50 µL of each serial dilution of the partner drug. This creates a

matrix of drug combinations.

Include wells for each drug alone (growth controls) and a drug-free well.

Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well.

Incubate the plate at 35°C for 24 to 48 hours.[8][9]

Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone

and for each combination. The MIC is the lowest concentration showing complete or

significant (≥80%) inhibition of visible growth compared to the growth control.[9]

FICI Calculation: Calculate the FICI using the following formula[3]:

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

FICI = FIC of Agent A + FIC of Agent B
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Interpretation: The interaction is interpreted based on the calculated FICI value[3][8][10]:

Synergy: FICI ≤ 0.5

Indifference (or Additive): 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information on the rate and extent of antifungal activity and

are considered a robust method for confirming synergistic interactions.[11][12]

Methodology

Inoculum Preparation: Prepare a fungal inoculum of approximately 1 x 10⁵ to 5 x 10⁵

CFU/mL in RPMI 1640 medium.[11]

Test Setup: Prepare tubes containing:

Drug-free growth control.

Antifungal Agent 90 alone (e.g., at 1x or 2x MIC).

Partner drug alone (e.g., at 1x or 2x MIC).

The combination of Antifungal Agent 90 and the partner drug at the same

concentrations.

Incubation and Sampling: Incubate all tubes at 35°C, typically with agitation.[11] At

predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), draw aliquots from each tube.[13]

Quantification: Perform serial dilutions of the collected samples and plate them on

Sabouraud Dextrose Agar to determine the viable colony-forming units (CFU/mL).

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically

defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the drug combination compared

to the most active single agent.[12][14]
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Protocol 3: E-test Synergy Method
The E-test is an agar-based method that uses predefined concentration gradient strips. It is

simpler to perform than checkerboard or time-kill assays.[15][16]

Methodology

Plate Inoculation: Prepare a standardized fungal inoculum as you would for standard E-test

susceptibility testing. Evenly swab the inoculum over the surface of an RPMI agar plate.[9]

Strip Application:

Apply the E-test strip for the first drug (e.g., Fluconazole) onto the agar surface.

After a brief pre-incubation (e.g., 15-30 minutes) to allow for some drug diffusion, place the

E-test strip for Antifungal Agent 90 on top of the first strip, typically at a 90° angle.[15]

Alternatively, place the strips near each other at a defined distance.

Incubation: Incubate the plate at 35°C for 24-48 hours until a clear zone of inhibition is

visible.

Interpretation: The interaction is assessed by observing the shape of the inhibition zones. A

phantom zone or deformation of the ellipse at the intersection of the strips can indicate

synergy. A quantitative fractional inhibitory concentration (FIC) index can also be calculated

from the MIC values read from each strip alone and at their intersection.[13]

Data Presentation
Quantitative data from synergy studies should be presented clearly to allow for easy

interpretation and comparison.

Table 1: Checkerboard Synergy of Antifungal Agent 90 against Candida Species
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Fungal
Isolate

Partner
Drug

MIC Alone
(µg/mL)

MIC in
Combinatio
n (µg/mL)

FICI
Interpretati
on

Agent 90 /

Partner

Agent 90 /

Partner

C. albicans

ATCC 90028
Fluconazole 8 / 2 1 / 0.25 0.250 Synergy

C. albicans

(FluR)
Fluconazole 8 / 128 1 / 16 0.250 Synergy

C. glabrata

ATCC 2001

Amphotericin

B
4 / 0.5 1 / 0.125 0.500 Synergy

C. krusei

ATCC 6258
Caspofungin 16 / 0.25 8 / 0.031 0.625 Indifference

C. auris

B11220
Fluconazole 8 / >256 2 / 32 N/A Indifference

Note: FICI values are hypothetical and for illustrative purposes.

Table 2: Time-Kill Assay Results for Agent 90 + Fluconazole against C. albicans

Treatment
(Concentration)

Log₁₀ CFU/mL at 0h
Log₁₀ CFU/mL at
24h

Change in Log₁₀
CFU/mL

Growth Control 5.10 7.85 +2.75

Antifungal Agent 90

(1x MIC)
5.08 6.20 +1.12

Fluconazole (1x MIC) 5.11 5.05 -0.06

Agent 90 +

Fluconazole
5.09 2.88 -2.21
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Note: The combination resulted in a >2-log₁₀ reduction compared to the most active single

agent (Fluconazole), indicating synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biorxiv.org [biorxiv.org]

2. mdpi.com [mdpi.com]

3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida
albicans - PMC [pmc.ncbi.nlm.nih.gov]

4. journals.asm.org [journals.asm.org]

5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides
and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

6. journals.asm.org [journals.asm.org]

7. journals.asm.org [journals.asm.org]

8. journals.asm.org [journals.asm.org]

9. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with
Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

10. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against
Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

11. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for
Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole
against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

13. academic.oup.com [academic.oup.com]

14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in
Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12378733?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2024.12.12.628115v2
https://www.mdpi.com/2673-8392/2/4/118
https://pmc.ncbi.nlm.nih.gov/articles/PMC4601232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4601232/
https://journals.asm.org/doi/10.1128/cmr.12.4.501
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113482/
https://journals.asm.org/doi/10.1128/mbio.02475-23
https://journals.asm.org/doi/10.1128/aac.49.4.1593-1596.2005
https://journals.asm.org/doi/10.1128/AAC.00321-21
https://pmc.ncbi.nlm.nih.gov/articles/PMC4695424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4695424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187950/
https://academic.oup.com/jac/article/49/2/345/781448
https://pmc.ncbi.nlm.nih.gov/articles/PMC2565878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2565878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2565878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. journals.asm.org [journals.asm.org]

16. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal
Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Antifungal agent 90 synergy testing with existing
antifungal drugs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378733#antifungal-agent-90-synergy-testing-with-
existing-antifungal-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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